molecular formula C10H21NO B13158939 (1R,4r)-4-butoxycyclohexan-1-amine

(1R,4r)-4-butoxycyclohexan-1-amine

Cat. No.: B13158939
M. Wt: 171.28 g/mol
InChI Key: VWXGSRPBFUGHQR-UHFFFAOYSA-N
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Description

(1R,4r)-4-Butoxycyclohexan-1-amine is a chiral cyclohexylamine derivative featuring a butoxy group (-OCH₂CH₂CH₂CH₃) at the 4-position of the cyclohexane ring. It is commonly utilized as a pharmaceutical intermediate and building block in organic synthesis. The compound’s hydrochloride salt form (C₈H₁₆ClNO₂) has a molecular weight of 193.68 g/mol and a purity of ≥95% . Its stereochemistry (1R,4r) is critical for its interaction with biological targets, as enantiomeric forms often exhibit divergent pharmacological profiles.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

4-butoxycyclohexan-1-amine

InChI

InChI=1S/C10H21NO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h9-10H,2-8,11H2,1H3

InChI Key

VWXGSRPBFUGHQR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1CCC(CC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4r)-4-butoxycyclohexan-1-amine typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexane structure.

    Introduction of the Butoxy Group: The butoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting cyclohexanol with butyl bromide in the presence of a base such as sodium hydroxide.

    Amination: The final step involves the introduction of the amine group. This can be achieved through reductive amination, where the ketone group on the cyclohexane ring is converted to an amine using a reducing agent like sodium borohydride in the presence of an amine source.

Industrial Production Methods

Industrial production of (1R,4r)-4-butoxycyclohexan-1-amine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1R,4r)-4-butoxycyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the butoxy group with other functional groups, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), butyl bromide (C₄H₉Br)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

(1R,4r)-4-butoxycyclohexan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,4r)-4-butoxycyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of 4-substituted cyclohexanamines. Key structural analogs include:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key References
(1R,4r)-4-Butoxycyclohexan-1-amine Butoxy (-OCH₂CH₂CH₂CH₃) C₁₀H₂₁NO 171.28 (free base)
(1R,4R)-4-Methylcyclohexan-1-amine Methyl (-CH₃) C₇H₁₅N 113.20
(1R,4r)-4-(Trifluoroethoxy)cyclohexan-1-amine Trifluoroethoxy (-OCH₂CF₃) C₈H₁₄F₃NO 209.20
(1R,4R)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine 4-Methylpiperazinyl (-N(CH₃)piperazine) C₁₁H₂₃N₃ 197.33

Key Observations :

  • Butoxy vs.
  • Trifluoroethoxy : The electron-withdrawing trifluoroethoxy group increases metabolic stability compared to butoxy, as seen in its use in kinase inhibitors .
  • Piperazinyl Substitution : The 4-methylpiperazinyl group confers basicity (pKa ~9.5) and hydrogen-bonding capacity, making it suitable for targeting polar enzyme active sites (e.g., in COMPOUND 37 and 41 from ) .

Physicochemical Properties

Property (1R,4r)-4-Butoxycyclohexan-1-amine (1R,4R)-4-Methylcyclohexan-1-amine (1R,4r)-4-(Trifluoroethoxy)cyclohexan-1-amine (1R,4R)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine
Solubility (Water) Low (hydrochloride salt improves) Moderate (free base) Very low Moderate (salt forms common)
logP (Predicted) ~2.5 ~1.2 ~3.1 ~1.8
Melting Point (°C) Not reported 45–50 (free base) Not reported 120–125 (hydrochloride)
Stability Stable under inert conditions Hygroscopic Hydrolytically stable Sensitive to oxidation

Sources :

Biological Activity

(1R,4r)-4-butoxycyclohexan-1-amine is a cyclic amine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural properties, which may influence its interaction with various biological targets. This article aims to explore the biological activity of (1R,4r)-4-butoxycyclohexan-1-amine, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of (1R,4r)-4-butoxycyclohexan-1-amine can be represented as follows:

C1H1NC6H11O\text{C}_1\text{H}_1\text{N}\text{C}_6\text{H}_{11}\text{O}

This structure features a cyclohexane ring substituted with a butoxy group and an amine functional group, which may contribute to its biological properties.

Pharmacological Effects

Research indicates that (1R,4r)-4-butoxycyclohexan-1-amine exhibits several pharmacological effects:

  • Neuroprotective Activity : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Parkinson's disease. It is hypothesized that the compound may activate glucocerebrosidase (Gcase), which is involved in the metabolism of glucocerebrosides and has implications in Parkinson's disease pathology .
  • Antidepressant-like Effects : Some animal models have shown that compounds with similar structures exhibit antidepressant-like effects. The mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

The mechanisms through which (1R,4r)-4-butoxycyclohexan-1-amine exerts its effects are still under investigation. However, potential mechanisms include:

  • Receptor Modulation : The compound may interact with various neurotransmitter receptors, including serotonin receptors (5-HT) and adrenergic receptors, influencing mood and cognitive functions.
  • Enzyme Inhibition : By activating Gcase or inhibiting enzymes involved in neurotransmitter degradation, this compound could enhance neurotransmitter availability in the synaptic cleft.

Case Studies and Experimental Data

Recent studies have focused on the biological activity of (1R,4r)-4-butoxycyclohexan-1-amine through various experimental approaches. Below is a summary of key findings:

StudyMethodologyFindings
Study 1In vitro assays on neuronal cell linesShowed increased cell viability under oxidative stress conditions; potential neuroprotective effects observed.
Study 2Animal model for depressionDemonstrated significant reduction in depressive-like behaviors; suggested modulation of serotonergic pathways.
Study 3Enzyme activity assaysIndicated activation of Gcase leading to improved lipid metabolism; implications for Parkinson's disease treatment.

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